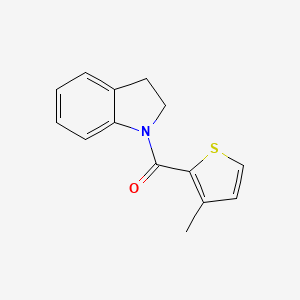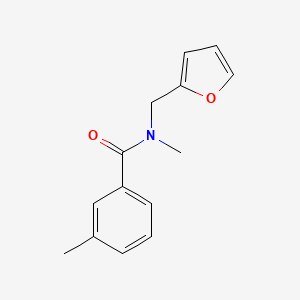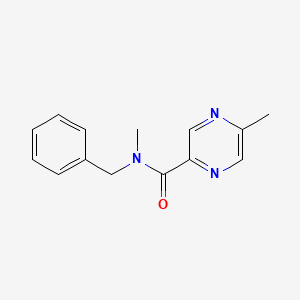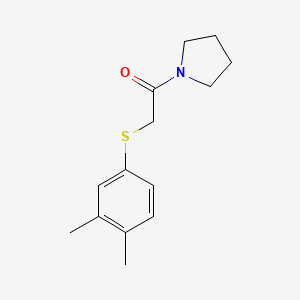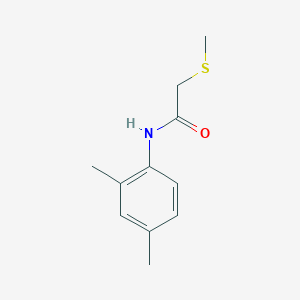
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide, also known as Modafinil, is a drug that has been used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil is a wakefulness-promoting agent that works by stimulating the central nervous system, which leads to increased alertness and cognitive function. In
Mechanism of Action
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide works by increasing the levels of dopamine, norepinephrine, and histamine in the brain. These neurotransmitters are involved in regulating wakefulness, alertness, and cognitive function. This compound also increases the activity of certain enzymes that are involved in the breakdown of these neurotransmitters, which leads to prolonged effects.
Biochemical and Physiological Effects
This compound has been shown to increase wakefulness, alertness, and cognitive function in healthy individuals. It has also been shown to improve mood and reduce fatigue. This compound has minimal effects on heart rate and blood pressure, making it a safe option for individuals with cardiovascular disease.
Advantages and Limitations for Lab Experiments
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has several advantages for lab experiments, including its ability to improve cognitive function and reduce fatigue, which can improve the accuracy of experimental results. However, this compound can also have potential confounding effects on experimental outcomes, as it may alter the baseline physiological and cognitive state of the subjects.
Future Directions
There are several future directions for research on N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide. One area of interest is the potential use of this compound in the treatment of ADHD, depression, and schizophrenia. Additionally, further research is needed to determine the long-term effects of this compound on cognitive function and overall health. Finally, research is needed to develop more selective and potent wakefulness-promoting agents that have fewer side effects than this compound.
Conclusion
This compound is a wakefulness-promoting agent that has been extensively studied for its cognitive enhancing effects. It works by increasing the levels of dopamine, norepinephrine, and histamine in the brain, which leads to increased wakefulness and cognitive function. This compound has several advantages for lab experiments, but it can also have potential confounding effects on experimental outcomes. There are several future directions for research on this compound, including its potential use in the treatment of ADHD, depression, and schizophrenia, and the development of more selective and potent wakefulness-promoting agents.
Synthesis Methods
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide is synthesized from benzhydrol and thiourea. The reaction between benzhydrol and thionyl chloride produces benzhydryl chloride, which is then reacted with methylamine to produce N-methyl benzhydrylamine. This compound is then reacted with thiourea to produce this compound.
Scientific Research Applications
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has been extensively studied for its cognitive enhancing effects. It has been shown to improve attention, memory, and executive function in healthy individuals. This compound has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and schizophrenia. Additionally, this compound has been studied for its potential use as a performance enhancer in athletes and military personnel.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-4-5-10(9(2)6-8)12-11(13)7-14-3/h4-6H,7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZQVLLQRXUJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


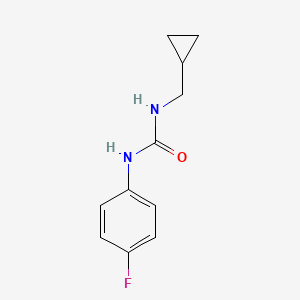
![N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474974.png)
![N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475002.png)

![N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)
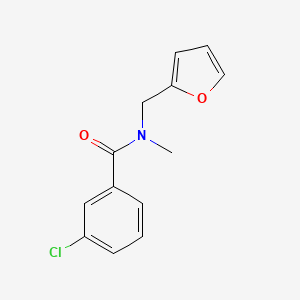
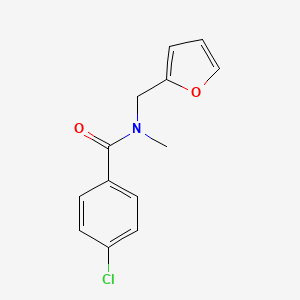
![N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)
